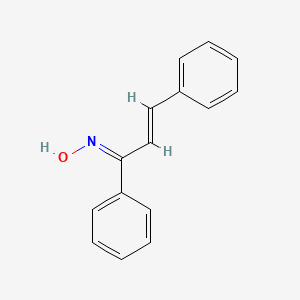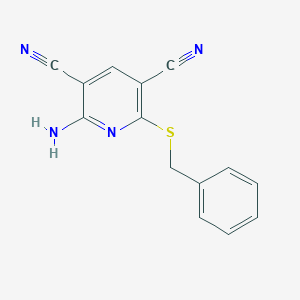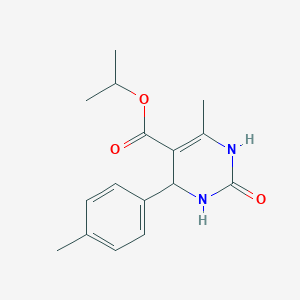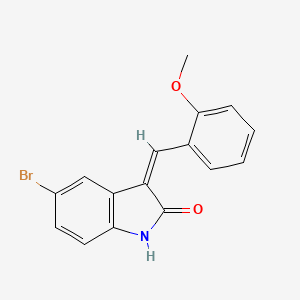
1,3-Diphenyl-2-propen-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propen-1-one oxime can be synthesized through the reaction of chalcone with hydroxylamine hydrochloride in the presence of a base. The general procedure involves dissolving chalcone in ethanol, adding hydroxylamine hydrochloride, and then adding a base such as sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is isolated by filtration and recrystallization.
Example Procedure:
- Dissolve chalcone (1.0 g) in ethanol (20 mL).
- Add hydroxylamine hydrochloride (0.5 g) to the solution.
- Add sodium hydroxide (0.5 g) to the mixture.
- Stir the reaction mixture at room temperature for 4 hours.
- Filter the precipitate and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-propen-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
1,3-Diphenyl-2-propen-1-one oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties and ability to inhibit certain enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
1,3-Diphenyl-2-propen-1-one oxime can be compared with other similar compounds, such as:
Chalcone: The parent compound, which lacks the oxime group but shares the α,β-unsaturated carbonyl system.
Chalcone derivatives: Compounds with various substituents on the aromatic rings, exhibiting different biological activities.
Other oximes: Compounds with the oxime functional group attached to different carbon frameworks, showing diverse reactivity and applications.
Uniqueness: this compound is unique due to its combination of the chalcone backbone and the oxime functional group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and exhibit various biological activities.
Comparison with Similar Compounds
- Chalcone
- 1,3-Diphenyl-2-propen-1-one
- Benzalacetophenone oxime
- 2-Propen-1-one, 1,3-diphenyl-, (E)-oxime
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(NZ)-N-[(E)-1,3-diphenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C15H13NO/c17-16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,17H/b12-11+,16-15- |
InChI Key |
IXQYPXRYRSEMAA-AQVAVHIYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate](/img/structure/B11106341.png)

![6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106345.png)

![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11106350.png)
![3,5-di-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11106360.png)
![N-(4-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11106368.png)
![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106391.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)

![(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide](/img/structure/B11106411.png)

